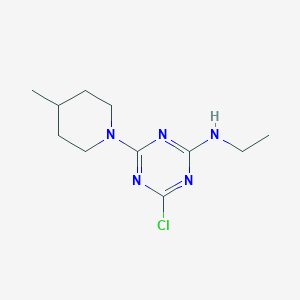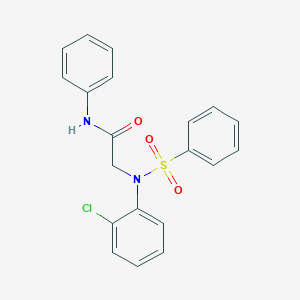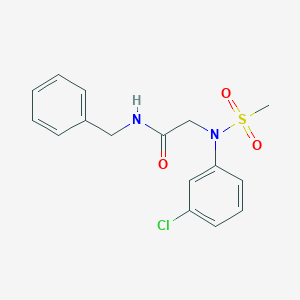
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the selective inhibition of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a membrane-bound protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide reduces the production of leukotrienes and thus attenuates the inflammatory response.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It has been shown to reduce the production of leukotrienes and other inflammatory mediators, as well as to inhibit the recruitment of inflammatory cells to the site of inflammation. It has also been shown to reduce airway hyperresponsiveness and improve lung function in preclinical models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide is its selectivity for 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which makes it a promising therapeutic agent for various inflammatory diseases. However, its potency and efficacy may vary depending on the disease model and the experimental conditions. In addition, its pharmacokinetic properties and toxicity profile need to be further evaluated before it can be considered for clinical use.
Orientations Futures
There are several future directions for the research on 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials for various inflammatory diseases. Another area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors that can overcome the limitations of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors may provide new insights into the pathogenesis of inflammatory diseases and lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the reaction between 3-fluoro-4-methoxyphenylacetic acid and 3-aminopyridine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. It has been shown to selectively inhibit 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a key enzyme in the biosynthesis of leukotrienes, a group of inflammatory mediators that play a crucial role in the pathogenesis of these diseases.
Propriétés
Nom du produit |
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide |
|---|---|
Formule moléculaire |
C13H11FN2O |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H11FN2O/c14-11-4-1-3-10(7-11)8-13(17)16-12-5-2-6-15-9-12/h1-7,9H,8H2,(H,16,17) |
Clé InChI |
FGKPYXZGECYPOS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)



![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)


![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)